Lipophilicity (LogP) Profile: 3-Chloro-7-Carbohydrazide vs. Unsubstituted 7-Carbohydrazide
The 3-chloro substituent reduces the calculated LogP from 1.029 (unsubstituted analog) to 0.5912, indicating a measurable decrease in lipophilicity [1]. This difference is critical for predicting membrane permeability, solubility, and metabolic stability in drug discovery campaigns.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.5912 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0): LogP = 1.029 |
| Quantified Difference | ΔLogP = -0.4378 (42% reduction) |
| Conditions | In silico prediction; target data from Chemscene; comparator data from yybyy.com |
Why This Matters
The lower LogP of the target compound suggests improved aqueous solubility and potentially reduced non-specific binding compared to the unsubstituted analog, a key differentiator for medicinal chemistry programs prioritizing favorable ADME properties.
- [1] yybyy.com. Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0). Physicochemical Properties. View Source
